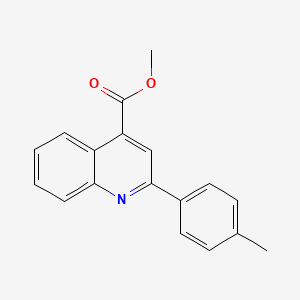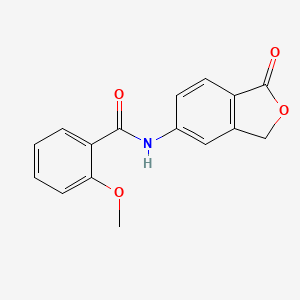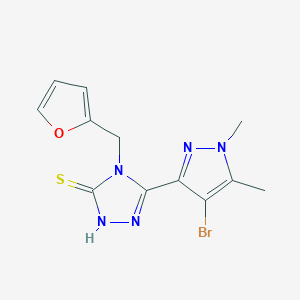![molecular formula C17H16ClN3O3 B5809259 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as NPC 15669, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been extensively studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas where 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been studied include cancer, neurodegenerative diseases, and inflammation.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is not fully understood. However, it has been suggested that 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 may act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play important roles in a range of cellular processes, including gene expression, cell survival, and inflammation.
Biochemical and Physiological Effects
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been shown to inhibit the growth of cancer cells and induce cell death. In addition, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to have anti-inflammatory effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 for lab experiments is that it is a highly specific inhibitor of certain enzymes, including HDACs and PDEs. This specificity allows researchers to study the effects of inhibiting these enzymes in a range of cellular processes. However, one limitation of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is that it may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669. One area of interest is the development of new analogs of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 with improved potency and selectivity. Another area of interest is the investigation of the role of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in the regulation of gene expression and epigenetic modifications. Finally, the potential therapeutic applications of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in a range of diseases and conditions should be further explored.
Synthesis Methods
The synthesis of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent. The resulting product is then purified using column chromatography to yield 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in high purity.
properties
IUPAC Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-7-12(21(23)24)11-13(14)17(22)19-15-5-1-2-6-16(15)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKNYVQDNGKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)

![1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5809205.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)
![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)
